

Spectroscopic Profile of Ethyl Nonadecanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl nonadecanoate** (CAS No. 18281-04-4), a long-chain fatty acid ester. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the identification and characterization of this compound.

Ethyl nonadecanoate has the chemical formula C₂₁H₄₂O₂ and a molecular weight of 326.56 g/mol .[1] Its structure consists of a nineteen-carbon saturated fatty acid (nonadecanoic acid) esterified with ethanol. This guide details its signature spectral features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **ethyl nonadecanoate**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Nonadecanoate (CDCl₃)



Assignment	Chemical Shift (δ) ppm	Multiplicity
Acyl Chain Terminal CH₃	0.88	Triplet
Ester CH₃	1.25	Triplet
Acyl Chain (CH ₂)n	1.26	Multiplet
β-Methylene to Carbonyl (- CH ₂ -CH ₂ -COO-)	1.61	Multiplet
α-Methylene to Carbonyl (- CH ₂ -COO-)	2.27	Triplet
Ester O-CH ₂	4.12	Quartet

Data sourced from representative values for long-chain fatty acid ethyl esters.[1]

Table 2: 13C NMR Spectroscopic Data for Ethyl

Nonadecanoate (CDCl3)

Assignment	Chemical Shift (δ) ppm
Ester CH ₃	14.28
Acyl Chain Terminal CH₃	22.76
β-Methylene to Carbonyl (-CH ₂ -CH ₂ -COO-)	25.06
Acyl Chain (CH ₂)n	~29.23 - 29.78
α-Methylene to Carbonyl (-CH ₂ -COO-)	34.43
Ester O-CH ₂	60.13
Carbonyl (C=O)	173.85

Data sourced from representative values for long-chain fatty acid ethyl esters.[1]

Table 3: Mass Spectrometry Data for Ethyl Nonadecanoate (Electron Ionization)



m/z	Interpretation	
326	Molecular Ion [M]+	
281	[M - OCH ₂ CH ₃] ⁺	
101	[CH ₂ (CH ₂) ₄ CO] ⁺ fragment	
88	McLafferty Rearrangement Fragment [C ₄ H ₈ O ₂] ⁺	
73	[COOCH2CH3]+	

Data is based on typical fragmentation patterns of fatty acid ethyl esters and publicly available mass spectra.[1][2] The peak at m/z 88 is a characteristic and often the base peak for straight-chain fatty acid ethyl esters.[1]

Table 4: Infrared (IR) Spectroscopy Data for Ethyl

Nonadecanoate

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~2925 and ~2855	C-H Stretch	Alkane (CH₂, CH₃)
~1740	C=O Stretch	Ester
~1465	C-H Bend	Alkane (CH ₂)
~1170	C-O Stretch	Ester

Data is based on characteristic absorption frequencies for long-chain aliphatic esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for fatty acid esters and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **ethyl nonadecanoate**.



Instrumentation: 300 MHz or 500 MHz NMR Spectrometer.

Materials:

- Ethyl nonadecanoate sample
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes

Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-25 mg of ethyl nonadecanoate in approximately 0.7 mL of CDCl₃ containing TMS in a 5 mm NMR tube.[3]
- Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Protocol for ¹³C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of ethyl nonadecanoate in 0.7 mL of CDCl₃.[3]
- Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
- Data Acquisition: Acquire the spectrum using a standard ¹³C NMR experiment with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.[4]



 Data Processing: Process the data similarly to the ¹H NMR spectrum, with the chemical shift referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **ethyl nonadecanoate**.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Materials:

- Ethyl nonadecanoate sample
- High-purity solvent (e.g., hexane or ethyl acetate)

Protocol:

- Sample Preparation: Prepare a dilute solution of the ethyl nonadecanoate sample in a suitable volatile solvent.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like SE-30).[5] The oven temperature is programmed to ramp up to ensure the elution of the compound.
- MS Analysis: As the compound elutes from the GC column, it enters the MS ion source. The
 molecules are ionized by electron impact (typically at 70 eV). The resulting ions (molecular
 ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge
 ratio (m/z).
- Data Analysis: Identify the peak corresponding to **ethyl nonadecanoate** in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ethyl nonadecanoate.



Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, potentially with an Attenuated Total Reflectance (ATR) accessory.

Materials:

- Ethyl nonadecanoate sample
- Salt plates (e.g., NaCl) or a clean ATR crystal

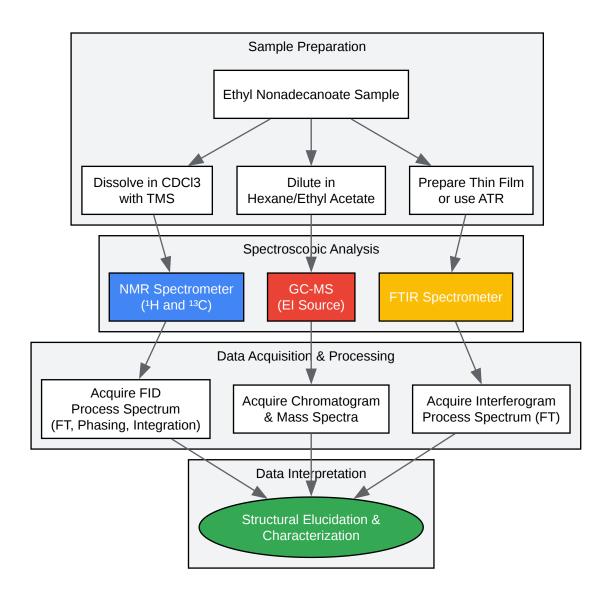
Protocol:

- Sample Preparation (Thin Film Method): If the sample is a liquid at room temperature, place
 a drop between two salt plates to create a thin film. If it is a solid, it can be melted and
 applied as a thin film or dissolved in a volatile solvent, applied to a salt plate, and the solvent
 allowed to evaporate.
- Sample Preparation (ATR Method): Place a small amount of the sample directly onto the ATR crystal.
- Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid ester like **ethyl nonadecanoate**.





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Caption: Workflow for Spectroscopic Analysis of **Ethyl Nonadecanoate**.

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